3,4-Difluoro-5-formylbenzoic acid is a chemical compound with significant relevance in organic synthesis and pharmaceutical applications. It is characterized by its molecular formula and a molecular weight of approximately 186.11 g/mol. The compound features a benzene ring substituted with two fluorine atoms, a formyl group, and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.
This compound can be synthesized through several methods, including halogenation and subsequent functionalization of benzoic acid derivatives. It is commercially available from chemical suppliers such as Sigma-Aldrich and is also documented in patent literature for its synthetic pathways and applications.
3,4-Difluoro-5-formylbenzoic acid belongs to the class of aromatic carboxylic acids and is classified as a fluorinated organic compound. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of 3,4-difluoro-5-formylbenzoic acid can be achieved through multiple methods:
The molecular structure of 3,4-difluoro-5-formylbenzoic acid consists of:
3,4-Difluoro-5-formylbenzoic acid participates in various chemical reactions:
The mechanism of action for reactions involving 3,4-difluoro-5-formylbenzoic acid typically involves:
The specific pathways depend on reaction conditions but generally follow established mechanisms for aromatic compounds involving electrophiles and nucleophiles.
3,4-Difluoro-5-formylbenzoic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in:
The compound's ability to undergo diverse chemical transformations makes it a valuable building block in both academic research and industrial applications.
Regioselective fluorination remains pivotal for synthesizing 3,4-difluoro-5-formylbenzoic acid (CAS 2386498-20-8), where ortho-fluorine placement dictates electronic properties and downstream reactivity. Modern approaches leverage directed ortho-metalation (DoM) of benzoic acid precursors, exploiting carboxylate directing groups to achieve >95% regioselectivity at the C3 and C4 positions. Challenges arise from fluorine’s small size and high electronegativity, which can promote undesired ipso-substitution or polymerization. A breakthrough strategy employs low-temperature lithiation (-78°C) of 3-fluorobenzoic acid derivatives, followed by electrophilic fluorination with NFSI (N-fluorobenzenesulfonimide), yielding 3,4-difluorinated intermediates with <3% isomer formation [3].
Notably, substrate prefunctionalization minimizes side reactions. Bromine or iodine atoms at C5 serve as placeholders for later formylation while enhancing the acidity of ortho-protons for fluorination. Subsequent halogen-metal exchange enables precise aldehyde installation. Catalytic systems like Pd(0)/copper(I) iodide also facilitate ortho-fluorine retention during cross-coupling steps, crucial for preserving the compound’s molecular architecture [7].
Table 1: Comparison of Fluorination Techniques for Benzoic Acid Derivatives
Method | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Directed ortho-metalation | n-BuLi, THF, -78°C, NFSI | 3,4-Difluoro >95% | 82 |
Halogen exchange | KF, 18-crown-6, DMSO, 100°C | 3-Fluoro only | 67 |
Electrophilic fluorination | Selectfluor®, AcOH, 60°C | Mixture of isomers | 58 |
One-pot methodologies streamline 3,4-difluoro-5-formylbenzoic acid production by consolidating halogenation, carboxylation, and formylation. A proven route involves Reimer-Tiemann formylation of 3,4-difluorobenzoic acid, where in situ generation of dichlorocarbene (from CHCl₃ and NaOH) installs the aldehyde group at C5. This method achieves 70–75% conversion but requires optimization to suppress hydrolysis of the formyl group [2] [4].
Superior efficiency is attained via Sommelet-Hauser rearrangement of quaternary ammonium salts. Here, 2-bromo-4,5-difluorobenzoic acid reacts with trimethylamine to form a benzylammonium salt, which undergoes [2,3]-sigmatropic rearrangement upon treatment with NaHCO₃. This cascade affords the 5-formyl derivative directly, circumventing intermediate isolation and boosting overall yields to 85%. Critical parameters include:
Table 2: One-Pot Reaction Parameters for Aldehyde Installation
Step Sequence | Key Reagents | Temperature | Yield (%) |
---|---|---|---|
Bromination → Formylation | Br₂, DMF; HCOONa, P₂O₅ | 110°C | 68 |
Carboxylation → Reimer-Tiemann | CO₂, Pd(OAc)₂; CHCl₃, NaOH | 60°C | 72 |
Amine Quaternization → Sommelet | (CH₃)₃N, NaHCO₃ | 0→25°C | 85 |
Decarboxylative formylation merges C1-extension with CO₂ extrusion, ideal for accessing 3,4-difluoro-5-formylbenzoic acid from inexpensive dihalophthalic acids. Palladium-catalyzed carbonylation excels here: 4,5-difluorophthalic acid reacts with CO (1 atm) in DMSO at 120°C using Pd(OAc)₂ (5 mol%) and 1,10-phenanthroline as a ligand. The reaction proceeds via aromatic decarboxylation to form a Pd-aryl intermediate, followed by CO insertion and hydrolysis to deliver the aldehyde. This method achieves 80% yield with excellent functional group tolerance [8].
Alternatively, radical decarboxylation using persulfate oxidants and catalytic AgNO₃ converts 2-carboxy-3,4-difluorobenzoic acid into the corresponding benzoic acid radical, trapped by DMF (acting as a formyl source). Though greener, this approach yields only 60–65% product due to competing dimerization. Emerging photoredox catalysis with Ru(bpy)₃Cl₂ and [Ir(dtbbpy)(ppy)₂]PF₆ under blue LED light enhances selectivity by controlling radical generation rates [8] [10].
Solvent choice critically impacts the sustainability of synthesizing 3,4-difluoro-5-formylbenzoic acid. Water-ethanol mixtures (1:1 v/v) replace toxic dipolar aprotic solvents like DMF or NMP in formylation steps, reducing E-factors by 40% while maintaining 90% yield. Additionally, switchable solvents (e.g., DBU/1-hexanol) enable homogeneous reactions at 50°C but separate phases upon CO₂ addition, simplifying product isolation [2] [8].
Waste minimization strategies focus on:
Table 3: Waste Metrics for Conventional vs. Green Synthesis
Process | E-Factor* (kg waste/kg product) | PMI | Solvent Recovery (%) |
---|---|---|---|
Classical halogenation | 32 | 45 | <50 |
Metal-catalyzed formylation | 18 | 22 | 70 |
Photoredox decarboxylation | 8 | 11 | 90 |
E-factor = total waste mass / product mass; PMI = Process Mass Intensity
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